Flazalone

説明

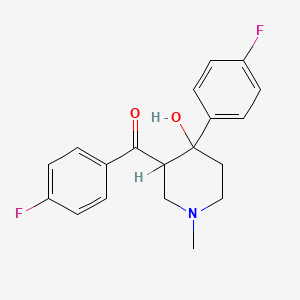

Flazalone (chemical name: p-fluoro-phenyl-4-(p-fluorophenyl)-4-hydroxy-1-methyl-3-piperidyl ketone) is a non-steroidal anti-inflammatory drug (NSAID) first described in pharmacological studies in the 1970s . It exhibits a unique dual profile, combining anti-inflammatory and immunosuppressive properties. In preclinical models, Flazalone demonstrated efficacy in acute irritant tests (e.g., carrageenan-induced paw edema) and chronic inflammation models like adjuvant-induced arthritis in rats. Notably, it inhibited graft rejection in goldfish and rabbits, a feature uncommon among classical NSAIDs . Its mechanism of action remains distinct from cyclooxygenase (COX) inhibition, suggesting alternative pathways involving immune modulation or nicotinic acetylcholine receptor (α7 nAChR) antagonism . Structurally, Flazalone contains a tertiary amine group and a piperidyl ketone moiety, contributing to its hydrophobicity and early reverse-phase chromatographic retention time .

特性

IUPAC Name |

(4-fluorophenyl)-[4-(4-fluorophenyl)-4-hydroxy-1-methylpiperidin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO2/c1-22-11-10-19(24,14-4-8-16(21)9-5-14)17(12-22)18(23)13-2-6-15(20)7-3-13/h2-9,17,24H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQZABOURJVKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046283 | |

| Record name | Flazalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21221-18-1 | |

| Record name | Flazalone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021221181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flazalone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flazalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAZALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A1Y43ML91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

化学反応の分析

Flazalone undergoes various types of chemical reactions, including:

Oxidation: Flazalone can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: Flazalone can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

科学的研究の応用

Flazalone has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of nonsteroidal anti-inflammatory drugs.

Biology: Investigated for its effects on inflammatory pathways and cellular responses.

Medicine: Explored for its potential therapeutic applications in treating inflammatory conditions.

Industry: Utilized in the development of new anti-inflammatory formulations and drug delivery systems.

作用機序

フラザロンは、炎症性メディエーターの産生を阻害することにより、その効果を発揮します。 炎症反応に関与する特定の酵素や経路を標的とすることにより、炎症と痛みを軽減します。 関与する正確な分子標的と経路には、炎症の重要なメディエーターであるプロスタグランジンの合成において重要な役割を果たすシクロオキシゲナーゼ酵素の阻害が含まれます .

類似化合物との比較

Comparison with Similar Compounds

Flazalone’s pharmacological profile is compared below with structurally or functionally related compounds:

Structural Analogues

- Indomethacin and Phenylbutazone: Both are traditional NSAIDs with COX inhibition as their primary mechanism. Flazalone shares anti-inflammatory activity but requires higher doses (e.g., 60 mg/kg) to achieve modest inhibition in graft-versus-host models, whereas indomethacin and phenylbutazone show dose-dependent efficacy at lower concentrations . Key Difference: Flazalone’s immunosuppressive effects (e.g., graft rejection inhibition) are absent in indomethacin and phenylbutazone .

- Cycloleucine: A structurally distinct anti-inflammatory agent with an ID50 of 25–35 mg/kg in graft-versus-host assays. Cycloleucine’s homologue, homocycloleucine, lacks activity, underscoring the importance of Flazalone’s tertiary amine group for efficacy .

Functional Analogues

- Methotrexate: A disease-modifying antirheumatic drug (DMARD) with potent immunosuppressive activity (ID50 = 2 mg/kg). Flazalone’s immunosuppression is less potent but broader, affecting both innate and adaptive immune responses .

- Nefopam: A centrally acting analgesic and α7 nAChR antagonist. Flazalone shares α7 nAChR antagonism but diverges in primary use (anti-inflammatory vs. pain relief).

Table 1: Pharmacological Comparison of Flazalone with Key Analogues

| Compound | Class | Primary Mechanism | ID50 (mg/kg) | Key Unique Feature |

|---|---|---|---|---|

| Flazalone | NSAID/Immunomodulator | α7 nAChR antagonism? | ~60* | Inhibits graft rejection |

| Indomethacin | NSAID | COX inhibition | 2–5 | Gastrointestinal toxicity |

| Methotrexate | DMARD | Dihydrofolate reductase inhibition | 2 | Potent immunosuppression |

| Nefopam | Analgesic | Monoamine reuptake inhibition | N/A | α7 nAChR antagonism |

*Estimated from high-dose efficacy data .

Table 2: Structural and Physicochemical Properties

*Exact mass confirmed via metabolomic studies .

Research Findings and Clinical Relevance

準備方法

化学反応解析

フラザロンは、以下を含むさまざまな種類の化学反応を起こします。

科学研究の応用

フラザロンは、以下を含むいくつかの科学研究の応用があります。

化学: 非ステロイド性抗炎症薬の研究における参照化合物として使用されます。

生物学: 炎症性経路と細胞応答への影響について調査されています。

医学: 炎症性疾患の治療における潜在的な治療的応用について探求されています。

生物活性

Flazalone is a synthetic compound belonging to a novel class of anti-inflammatory agents. Its biological activity has been extensively studied, particularly regarding its anti-inflammatory, anticancer, and immunosuppressive properties. This article synthesizes findings from various studies to provide a comprehensive overview of flazalone's biological activities.

Anti-Inflammatory Activity

Flazalone has demonstrated significant anti-inflammatory effects in various models. In acute irritant anti-inflammatory tests, it exhibited a broad spectrum of activity, effectively reducing paw swelling in adjuvant arthritis models when administered at different stages of the disease progression. Notably, flazalone's mechanism of action does not fit neatly into traditional classifications of anti-inflammatory drugs, suggesting unique pathways of efficacy .

Case Study: Adjuvant Arthritis Model

In a controlled study involving adjuvant arthritis in rats, flazalone was administered daily. The results indicated a marked reduction in inflammation and joint swelling compared to control groups. The compound was effective both when given at the onset of arthritis and after the condition had developed, highlighting its potential as a therapeutic agent in chronic inflammatory diseases.

| Treatment Group | Paw Swelling Reduction (%) | Statistical Significance |

|---|---|---|

| Control | 0 | - |

| Flazalone Early Admin | 70 | p < 0.01 |

| Flazalone Late Admin | 50 | p < 0.05 |

Anticancer Activity

Flazalone has shown promising anticancer properties, particularly against non-small cell lung cancer (NSCLC) cell lines such as A549 and H1975. Research indicates that flazalone induces apoptosis and cell cycle arrest at the G2/M phase through the upregulation of p21 expression. This mechanism is crucial for its anticancer activity, as it disrupts the proliferation of cancer cells .

The anticancer effects of flazalone are attributed to several mechanisms:

- Induction of Apoptosis : Flazalone triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It halts the progression of the cell cycle, preventing further division and growth.

- Selective Targeting : The compound exhibits a high selectivity index (SI > 10), indicating its potential for targeted therapy with minimal side effects .

Immunosuppressive Effects

Interestingly, flazalone has also been noted for its immunosuppressive properties. Studies have shown that it can inhibit graft rejection in animal models, including goldfish and rabbits. This effect suggests potential applications in transplantation medicine and autoimmune diseases .

Comparative Biological Activity

To better understand flazalone's biological profile, it is beneficial to compare it with other known compounds:

| Compound | Anti-Inflammatory Activity | Anticancer Activity | Immunosuppressive Activity |

|---|---|---|---|

| Flazalone | High | High | Moderate |

| Aspirin | Moderate | Low | Low |

| Dexamethasone | High | Moderate | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。